2,4-Dichloropyrimidine

Overview

Description

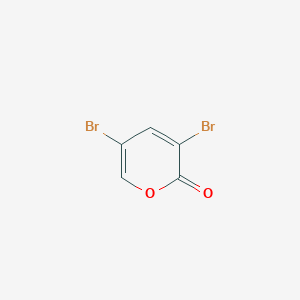

2,4-Dichloropyrimidine is a human skin sensitizer. It undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines.

Scientific Research Applications

Virus Inhibition : Dichloropyrimidines, particularly 2-amino4,6-dichloropyrimidine, have shown effectiveness in inhibiting the growth of various RNA and DNA viruses. They prevent virus particle assembly by acting on structural virus proteins (Colla et al., 1977).

Synthesis for Medical Research : A novel synthesis method using [2-14C]2,5-dichloropyrimidine from [14C]urea has been developed for hepatocyte transport studies, protein covalent binding, and metabolic profiling, offering a radiochemically pure yield (Tran et al., 2011).

Chemical Synthesis Applications : The one-pot double Suzuki coupling of 2,4-dichloropyrimidine facilitates the efficient synthesis of diarylated pyrimidines. This process is more reactive in alcoholic solvent mixtures compared to polar aprotic solvents (Anderson & Handy, 2010).

Infectious Disease Chemotherapy : 2,4-diaminopyrimidines and their analogues, closely related to this compound, show significant potential in infectious disease chemotherapy, especially in understanding their molecular activity and treatment of neoplastic diseases (Roth & Cheng, 1982).

Production of Medicinally Important Compounds : A concise synthetic route using this compound enables the efficient production of 4-aryl-5-pyrimidinylimidazoles, which are important in medicinal applications (Deng & Mani, 2006).

Dissymmetric Pyrido Pyrimidines Synthesis : Dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines can be synthesized using regioselective cross-coupling reactions, opening new pathways for synthesizing bis-functionalized pyrimidine series (Tikad et al., 2007).

Synthesis of Multinucleate Pyrimidine Chalcogen Derivatives : A novel class of multinucleate pyrimidine chalcogen derivatives has been synthesized by substituting chlorine at the C-2 position of this compound with nucleophilic dichalcogenide anion E22 (E = S, Se, Te) (Bhasin et al., 2011).

Synthesis of Pyrimidine-based Macrostructures : Macrostructures derived from dichloropyrimidines, such as porphyrinoids, dendrimers, and heteracalix[n]arenes, are used in applications like dendritic oxidation catalysts (Maes & Dehaen, 2008).

Structural Studies : The structures of dichloropyrimidines, including 2-amino-4,6-dichloropyrimidine, help in understanding the planar nature of six-membered rings in pyrimidines, crucial for studying van der Waals forces and hydrogen bonds in molecular structures (Clews & Cochran, 1948).

Selective Chemical Reactions : Lewis acids can be used to selectively induce the addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, influencing the ratio of isomers (Richter et al., 2013).

Regioselective Amination : Regioselective 2-amination of polychloropyrimidines, including this compound, can be achieved under both catalytic and noncatalytic conditions, yielding various arylated derivatives (Smith & Buchwald, 2016).

Mechanism of Action

Target of Action

2,4-Dichloropyrimidine is a versatile compound that has been used in the synthesis of various medicinally important compounds . It is known to be a human skin sensitizer . .

Mode of Action

This compound undergoes an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . This process involves the sequential substitution of the 4- and 2-chloro groups using a regioselective Sonogashira coupling, followed by nucleophilic substitution, leading to pyrimidinylalkyne derivatives .

Action Environment

It is known to be a moisture-sensitive compound , suggesting that environmental factors such as humidity could potentially influence its stability and efficacy.

Safety and Hazards

Future Directions

The future directions of 2,4-Dichloropyrimidine research involve its use in various chemical reactions. Its highly regioselective S N Ar amination with weakly nucleophilic amines has been found to be practical and environmentally friendly . This strategy facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner . This approach has been successfully used for the amination of various activated N-heteroaromatic substrates .

Biochemical Analysis

Biochemical Properties

2,4-Dichloropyrimidine is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines This suggests that it can interact with various enzymes and proteins to facilitate biochemical reactions

Molecular Mechanism

It’s known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines This suggests that it might interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Properties

IUPAC Name |

2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTNYQZNBZNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Record name | 2,4-dichloropyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049293 | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-20-1 | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV96122OCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-dichloropyrimidine?

A1: this compound has the molecular formula C4H2Cl2N2 and a molecular weight of 148.98 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

- NMR Spectroscopy: Provides valuable information about the structure and bonding of the molecule. Studies have examined both proton (1H) and nitrogen-15 (15N) NMR spectra, revealing information about long-range couplings and protonation sites. [, ]

- X-ray Diffraction: This technique has been employed to determine the crystal structure of this compound, revealing a nearly planar molecule with intermolecular C–H⋯N interactions. []

Q3: What are the typical reaction pathways of this compound?

A3: this compound is primarily known for its participation in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms, particularly the one at the 4-position, can be selectively replaced by various nucleophiles.

Q4: What factors influence the regioselectivity of reactions with this compound?

A4: Several factors can influence the regioselectivity, including:

- Nature of the Nucleophile: The choice of nucleophile significantly impacts regioselectivity. For example, tertiary amine nucleophiles display excellent selectivity for the C-2 position, contrasting with the typical preference for C-4 substitution. []

- Reaction Conditions: Factors like solvent, temperature, and catalyst can also influence regioselectivity. For instance, one-pot double Suzuki couplings in alcoholic solvents show greater reactivity and different regioselectivity compared to polar aprotic solvents. []

- Substituents: The presence of additional substituents on the pyrimidine ring can also direct the reaction towards specific positions. [, , , ]

Q5: What types of compounds can be synthesized using this compound as a starting material?

A5: The versatility of this compound allows for the synthesis of diverse compounds, including:

- Substituted Pyrimidines: A wide range of 2- and 4-substituted pyrimidines can be synthesized by reacting this compound with various nucleophiles, including amines, alkoxides, and thiols. [, , , , , ]

- Pyrimidine-containing Polymers: Polymers incorporating the pyrimidine moiety have been synthesized using this compound as a monomer. These polymers exhibit desirable thermal and solubility properties. []

- Heterocycles: this compound serves as a key building block for synthesizing various fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, imidazoles, and thiadiazines, through multistep synthetic routes. [, , ]

Q6: Does this compound have catalytic applications?

A6: While not a catalyst itself, this compound is often employed as a substrate in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, leading to the synthesis of various aryl- and alkenyl-substituted pyrimidines. [, , , , ]

Q7: How does the use of this compound in palladium-catalyzed reactions compare to other methods?

A7: Palladium-catalyzed cross-coupling reactions using this compound offer several advantages:

- High Regioselectivity: The reactions often proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. [, , ]

Q8: How do structural modifications of this compound affect its reactivity and biological activity?

A8: Modifications to the this compound core structure significantly influence its reactivity and biological activity.

- Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. [, ]

- Substituent Size: Bulky substituents at the 5-position can influence regioselectivity by hindering approach to the 4-position. []

- Substitution Pattern: The specific pattern of substituents on the pyrimidine ring impacts interactions with biological targets, affecting potency and selectivity for specific enzymes or receptors. []

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry techniques have been employed to understand the reactivity and properties of this compound. For example:

- Quantitative Mechanistic Modeling (QMM): Researchers have developed QMMs to predict skin sensitization potency of this compound and its derivatives, correlating chemical structure with biological activity. []

- Docking Studies: Docking studies have been used to investigate the binding modes and interactions of pyrimidine derivatives, designed from this compound, with target enzymes like ALK. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)